N-(2-chloro-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVJSCRXROMJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290839 | |
| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-87-6 | |
| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 2-Chloro-3-methylaniline
The most widely reported method involves the acylation of 2-chloro-3-methylaniline with chloroacetyl chloride under basic conditions. This single-step reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
General Procedure
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Reagents :
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2-Chloro-3-methylaniline (1.0 equiv)
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Chloroacetyl chloride (1.1–1.5 equiv)
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Base: Triethylamine (1.5–3.0 equiv) or sodium carbonate (2.0 equiv)
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Solvent: Toluene, dichloromethane, or ethyl acetate
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Conditions :
Example Protocol
A 1 L reactor charged with 2-chloro-3-methylaniline (157.6 g, 1.0 mol) and toluene (600 mL) was cooled to 10°C. Triethylamine (151.8 g, 1.5 mol) was added dropwise, followed by chloroacetyl chloride (124.9 g, 1.1 mol) over 2 hours. The mixture was stirred at 25°C for 3 hours, washed with water (3 × 200 mL), and concentrated. Recrystallization from ethanol yielded 183.2 g (89%) of pure product (HPLC purity: 98.5%).
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride (equiv) | 1.0–1.5 | 1.2 | 91 |
| Reaction temperature (°C) | 0–25 | 10 | 89 |
| Base (equiv) | NaHCO₃ (1.5–3.0) | 2.5 | 93 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Recent patents describe transitioning from batch to continuous flow systems to improve scalability:
Reactor Configuration
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Tube Reactor : Stainless steel, 10 m length, 5 cm diameter.
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Residence Time : 8–12 minutes.
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Throughput : 50 kg/hour.
Performance Metrics
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Purity : 99.2% (vs. 98.5% in batch).
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Byproduct Formation : <0.5% (unchlorinated acetamide).
Solvent Recycling and Waste Reduction
Industrial protocols emphasize solvent recovery:
Toluene Recycling Process
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Distillation at 80°C under reduced pressure.
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Purity restoration via activated carbon filtration.
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Reuse rate: 92–95% across 10 batches.
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
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δ 2.31 (s, 3H, CH₃),
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δ 3.89 (s, 2H, COCH₂Cl),
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δ 7.22–7.45 (m, 3H, Ar-H),
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δ 8.12 (br s, 1H, NH).
FT-IR (KBr) :
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3285 cm⁻¹ (N-H stretch),
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1660 cm⁻¹ (C=O),
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680 cm⁻¹ (C-Cl).
Purity Assessment Methods
| Technique | Acceptance Criteria | Typical Results |
|---|---|---|
| HPLC (C18 column) | ≥98.0% | 98.5–99.3% |
| Karl Fischer | ≤0.2% moisture | 0.1–0.15% |
| Residual Solvents | <500 ppm | 120–300 ppm |
Comparative Analysis of Methodologies
Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 85–89% | 91–93% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
| Capital Cost | $1.2M | $2.5M |
| Operating Cost (per kg) | $280 | $210 |
Emerging Innovations
Enzymatic Acylation
Pilot studies using lipase B from Candida antarctica (CAL-B) show promise:
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Conditions : 40°C, pH 7.0, 24 hours.
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Conversion : 78% (needs optimization).
Microwave-Assisted Synthesis
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Time Reduction : From 4 hours to 25 minutes.
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Energy Savings : 65% less than conventional heating.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
N-(2-chloro-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chlorophenyl Acetamides: Substituent Position Effects
The position and type of substituents on the phenyl ring significantly influence electronic, steric, and pharmacological properties. Key comparisons include:
Key Observations:
- Electronic Effects: The 2-chloro substituent in N-(2-chlorophenyl)acetamide induces significant deshielding in $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra due to its electron-withdrawing nature . The additional 3-methyl group in the target compound may counteract this effect slightly via electron donation.
Acetamides with Heterocyclic or Extended Moieties
Addition of heterocyclic groups enhances pharmacological activity by modulating solubility and target interactions:
Key Observations:
- Bioactivity: Compounds with thiazolyl (e.g., ) or triazolyl (e.g., ) groups exhibit enhanced antimicrobial or anticancer activity compared to simpler chlorophenyl analogs.
Pharmacological and Physicochemical Comparisons
Antimicrobial and Anticancer Potential
While direct data on this compound are absent, related chloroacetamides demonstrate notable bioactivity:
- Antimicrobial Activity: N-Alkyl/aryl-2-chloroacetamides synthesized via chloroacetyl chloride and amines exhibit broad-spectrum antibacterial and antifungal properties .
- Anticancer Activity: Derivatives like N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide show potent activity against HCT-1 and MCF-7 cancer cell lines .
Spectral and Crystallographic Insights
- NMR Trends: Substituent contributions to $^{13}\text{C}$ NMR shifts are additive in N-(mono-substituted phenyl)acetamides. For example, 2-chloro and 3-methyl groups would predictably alter chemical shifts relative to unsubstituted analogs .
- Crystal Packing: In 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl ring is twisted 79.7° relative to the thiazol ring, stabilizing crystal packing via N–H⋯N hydrogen bonds .
Biological Activity
N-(2-chloro-3-methylphenyl)acetamide, a compound with the molecular formula C₉H₁₀ClNO, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its potential effects, mechanisms of action, and comparisons with structurally similar compounds.
1. Overview of Biological Activity
This compound exhibits several biological activities including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting various metabolic pathways.
- Receptor Interaction : It interacts with certain receptors, which may lead to therapeutic effects in conditions like depression and inflammation.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.
The biological effects of this compound are attributed to its interaction with molecular targets:
- Enzyme Targets : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO), which is crucial for the treatment of depression .
- Receptor Modulation : It may modulate receptor activity, influencing pathways related to mood regulation and inflammatory responses.
3. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2,6-Dimethylphenyl)chloroacetamide | C₉H₁₁ClNO | Contains two methyl groups on the phenyl ring. |
| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | Methyl group at para position; different reactivity. |
| N-(3-Chloro-2-methylphenyl)acetamide | C₉H₁₀ClNO | Chlorine at a different position; alters activity. |
The unique arrangement of chlorine and methyl groups in this compound influences its reactivity and biological profile compared to these analogs.
4. Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
Antidepressant Activity
A study demonstrated that derivatives of phenylacetamides, including this compound, exhibited significant antidepressant effects in animal models. The results showed reduced immobility duration in tail suspension tests and forced swimming tests, indicating potential efficacy comparable to standard antidepressants like imipramine .
| Compound | Dose (mg/kg) | Immobility Duration (s) Mean ± SEM |
|---|---|---|
| This compound | 15 | 67.48 ± 2.0 |
| Standard Drug (Imipramine) | 15 | 60.75 ± 7.2 |
Antimicrobial Studies
In vitro studies have assessed the antimicrobial activity of this compound against various pathogens. Results indicated notable antibacterial effects against Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 26 |
| Pseudomonas aeruginosa | 23 |
These findings suggest its potential role as an antimicrobial agent .
5. Conclusion and Future Directions
This compound demonstrates promising biological activities that warrant further investigation. Its mechanisms of action involving enzyme inhibition and receptor modulation present opportunities for therapeutic applications in treating depression and infections.
Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Clinical Trials : Evaluating its safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs that may enhance its pharmacological profile.
Q & A
Q. Methodological Insight :
- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent position with activity.
- Validate hypotheses via molecular docking simulations (e.g., with Autodock Vina) to visualize binding modes .
Case Study : In tetrahydrophthalimide derivatives, meta-chloro substitution on the phenyl ring improved HIV-1 RT inhibition (IC₅₀ = 0.12 µM) compared to para-substituted analogs (IC₅₀ = 0.45 µM), attributed to better complementarity with the hydrophobic active site .
What advanced analytical techniques are recommended for characterizing trace impurities in this compound batches?
Answer:
To ensure purity in pharmaceutical or research-grade batches, employ:
High-Resolution Mass Spectrometry (HRMS) : Identifies impurities with ppm-level sensitivity, distinguishing isobaric species via exact mass measurements. For example, HRMS can differentiate between N-acetylated byproducts and the parent compound .
HPLC-PDA/ELSD : Pairing HPLC with photodiode array (PDA) or evaporative light scattering detectors (ELSD) quantifies impurities and detects non-UV-active contaminants. Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) for optimal resolution .
NMR Spectroscopy : ¹H-¹³C HSQC and HMBC experiments map impurity structures by correlating proton and carbon shifts, even at low concentrations (<1%) .
Case Example : In a batch of N-(3-bromo-2-methylphenyl)acetamide, GC-MS detected trace levels of unreacted 3-bromo-2-methylaniline (0.2%), prompting optimization of acylation conditions to minimize residual amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
